

Spectroscopic Profile of (Z)-1-Phenylpropene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *cis-beta-Methylstyrene*

Cat. No.: B1347348

[Get Quote](#)

This technical guide provides a comprehensive overview of the spectroscopic data for (Z)-1-phenylpropene, tailored for researchers, scientists, and professionals in drug development. This document summarizes key spectroscopic data, details experimental methodologies, and illustrates the relationships between different analytical techniques.

Molecular and Spectroscopic Data Summary

(Z)-1-Phenylpropene, also known as *cis*- β -Methylstyrene, is an organic compound with the chemical formula C_9H_{10} and a molecular weight of 118.1757 g/mol .[\[1\]](#)[\[2\]](#) Its structure and properties have been characterized using various spectroscopic techniques. The following tables summarize the key quantitative data obtained from these analyses.

Table 1: Mass Spectrometry Data

Parameter	Value	Reference
Molecular Formula	C_9H_{10}	[1] [2]
Molecular Weight	118.1757	[1] [2]
CAS Registry Number	766-90-5	[1] [2]
Major Mass Spectrum Peaks	Data not available in search results	

Table 2: Infrared (IR) Spectroscopy Data

The National Institute of Standards and Technology (NIST) Chemistry WebBook indicates the availability of an IR spectrum for 1-phenylpropene, though specific peak assignments for the (Z)-isomer are not detailed in the provided search results.^[3] Generally, the IR spectrum of (Z)-1-phenylpropene is expected to show characteristic absorptions for C-H bonds in the aromatic ring and the alkene group, as well as C=C stretching vibrations.

Functional Group	Expected Absorption Range (cm ⁻¹)
sp ² C-H (Aromatic & Alkene)	> 3000
sp ³ C-H (Methyl)	2850-3000
C=C (Aromatic & Alkene)	1450-1650

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Specific experimental ¹H and ¹³C NMR data for (Z)-1-phenylpropene, such as chemical shifts and coupling constants, were not explicitly found in the initial search. However, general principles of NMR spectroscopy can be used to predict the expected spectral features.

¹H NMR:

- Aromatic protons: Signals are expected in the downfield region (typically δ 7.0-7.5 ppm).
- Vinylic protons: Resonances for the alkene protons are anticipated.
- Methyl protons: A signal corresponding to the methyl group will be present in the upfield region.

¹³C NMR:

- Aromatic carbons: Multiple signals are expected in the aromatic region (typically δ 120-140 ppm).
- Vinylic carbons: Two distinct signals for the alkene carbons are anticipated.
- Methyl carbon: A single signal for the methyl carbon will be observed in the upfield region.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for (Z)-1-phenylpropene are not available in the provided search results. However, generalized protocols for common spectroscopic techniques are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for obtaining NMR spectra of organic compounds involves the following steps:[4]

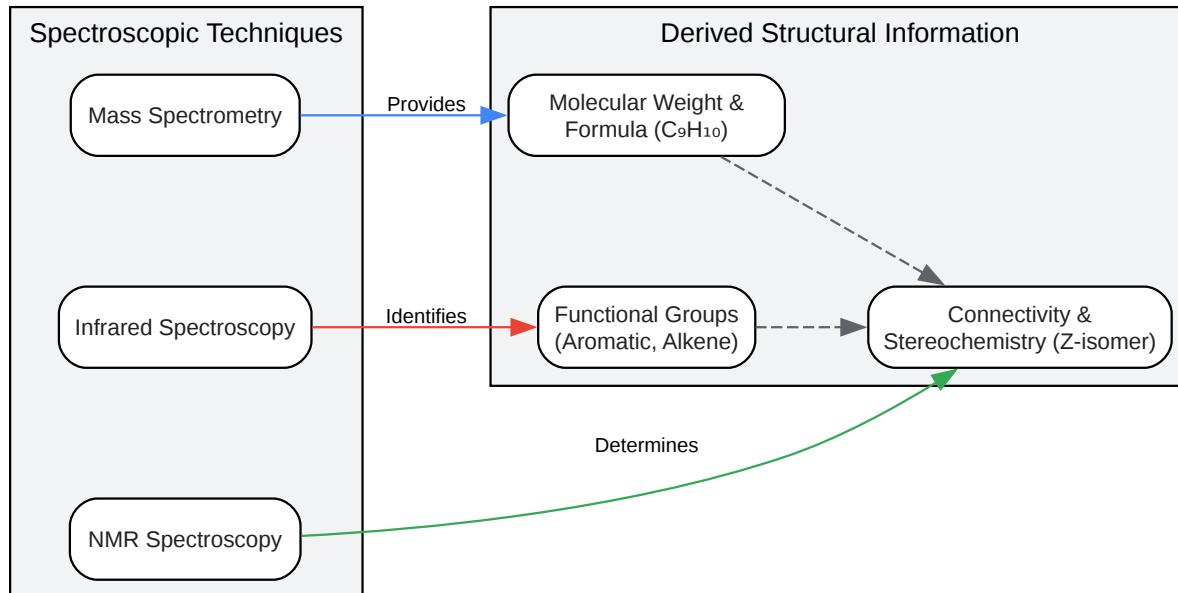
- **Sample Preparation:** Dissolve approximately 5-10 mg of the purified (Z)-1-phenylpropene in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- **Internal Standard:** Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution for chemical shift referencing.
- **Transfer to NMR Tube:** Filter the solution into a clean NMR tube to a height of about 4-5 cm.
- **Data Acquisition:** Place the NMR tube into the spectrometer and acquire the desired NMR spectra (e.g., ^1H , ^{13}C , DEPT). Instrument-specific parameters may need to be optimized.

Infrared (IR) Spectroscopy

For solid samples, the thin solid film method is a common technique:[5]

- **Sample Preparation:** Dissolve a small amount of (Z)-1-phenylpropene in a volatile solvent like methylene chloride.
- **Film Deposition:** Apply a drop of the solution onto a salt plate (e.g., NaCl).
- **Solvent Evaporation:** Allow the solvent to evaporate, leaving a thin film of the compound on the plate.
- **Spectral Acquisition:** Place the salt plate in the sample holder of the FT-IR spectrometer and obtain the spectrum.

For liquid samples, a thin film can be created by placing a drop of the liquid between two salt plates.[6]


Mass Spectrometry (MS)

A general procedure for mass spectrometry analysis is as follows:[7][8]

- Sample Introduction: The sample is introduced into the mass spectrometer. For volatile compounds like (Z)-1-phenylpropene, this can be done by heating the sample to increase its vapor pressure.
- Ionization: The gaseous molecules are then ionized, commonly using an electron impact (EI) source, which bombards the molecules with high-energy electrons to form radical cations.[7][8]
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer, which often uses a magnetic field to deflect the ions. [7][8]
- Detection: The separated ions are detected, and the resulting data is processed to generate a mass spectrum.[7]

Interrelation of Spectroscopic Techniques

The following diagram illustrates the logical workflow and the complementary nature of different spectroscopic techniques in the structural elucidation of (Z)-1-phenylpropene.

[Click to download full resolution via product page](#)

Caption: Logical workflow of spectroscopic analysis for (Z)-1-phenylpropene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (Z)-1-Phenylpropene [webbook.nist.gov]
- 2. (Z)-1-Phenylpropene [webbook.nist.gov]
- 3. Benzene, 1-propenyl- [webbook.nist.gov]
- 4. benchchem.com [benchchem.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 7. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 8. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Spectroscopic Profile of (Z)-1-Phenylpropene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1347348#z-1-phenylpropene-spectroscopic-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com